3-cyclopentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-cyclopentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H20N4O3S and its molecular weight is 444.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as 5-cyclopentyl-4-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one, primarily targets the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down endocannabinoids, fatty acid amides (FAAs) with neurotransmitter properties .
Mode of Action
The compound interacts with FAAH by acting as a potent inhibitor . It binds to the active site of FAAH, preventing the enzyme from breaking down endocannabinoids . This results in an increased concentration of endocannabinoids, which can enhance their effects .
Biochemical Pathways
The inhibition of FAAH affects the endocannabinoid system, a complex cell-signaling system involved in regulating a range of functions and processes, including sleep, mood, appetite, memory, reproduction, and fertility . By preventing the breakdown of endocannabinoids, the compound can potentially influence these processes .
Pharmacokinetics
The structural variations of the compound have been explored to optimize its in vivo efficacy and selectivity .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the modulation of the endocannabinoid system. By inhibiting FAAH, the compound can enhance the effects of endocannabinoids, potentially influencing various physiological processes .
Properties
IUPAC Name |
3-cyclopentyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S/c29-23-21-20(17-12-6-7-13-18(17)30-21)26-24(28(23)16-10-4-5-11-16)32-14-19-25-22(27-31-19)15-8-2-1-3-9-15/h1-3,6-9,12-13,16H,4-5,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPZUOJCGXVRNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC5=NC(=NO5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.